3-(2-Bromoethyl)-4-chloro-1H-indole 3-(2-Bromoethyl)-4-chloro-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14299503
InChI: InChI=1S/C10H9BrClN/c11-5-4-7-6-13-9-3-1-2-8(12)10(7)9/h1-3,6,13H,4-5H2
SMILES:
Molecular Formula: C10H9BrClN
Molecular Weight: 258.54 g/mol

3-(2-Bromoethyl)-4-chloro-1H-indole

CAS No.:

Cat. No.: VC14299503

Molecular Formula: C10H9BrClN

Molecular Weight: 258.54 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromoethyl)-4-chloro-1H-indole -

Specification

Molecular Formula C10H9BrClN
Molecular Weight 258.54 g/mol
IUPAC Name 3-(2-bromoethyl)-4-chloro-1H-indole
Standard InChI InChI=1S/C10H9BrClN/c11-5-4-7-6-13-9-3-1-2-8(12)10(7)9/h1-3,6,13H,4-5H2
Standard InChI Key KZAAPDWUTLMLOE-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Cl)C(=CN2)CCBr

Introduction

Chemical Structure and Properties

Molecular Structure

3-(2-Bromoethyl)-4-chloro-1H-indole is a substituted indole derivative with the following structural features:

  • An indole core consisting of a benzene ring fused to a pyrrole ring.

  • A bromine-substituted ethyl group at position 3.

  • A chlorine atom at position 4.

The molecular structure can be represented as:

Indole coreC3(-CH2-CH2-Br)C4(-Cl)\text{Indole core} - \text{C}_3(\text{-CH}_2\text{-CH}_2\text{-Br}) - \text{C}_4(\text{-Cl})

Physical Properties

The physical properties of 3-(2-Bromoethyl)-4-chloro-1H-indole are summarized in Table 1.

PropertyValueNotes
Molecular FormulaC10H9BrClNC_{10}H_9BrClN
Molecular Weight258.55 g/molCalculated based on atomic masses
Melting PointNot reportedRequires experimental determination
Boiling PointApprox. 343–374 °CPredicted for similar compounds
Density~1.515–1.647 g/cm³Predicted values
SolubilitySoluble in chloroformLimited solubility in water

Chemical Properties

The presence of halogen atoms (bromine and chlorine) imparts unique chemical reactivity to 3-(2-Bromoethyl)-4-chloro-1H-indole:

  • Electrophilic Reactivity: The bromine atom on the ethyl group facilitates nucleophilic substitution reactions, making it a useful intermediate for further derivatization.

  • Aromaticity: The indole core retains its aromatic character, contributing to its stability and reactivity in electrophilic aromatic substitution reactions.

  • Hydrophobicity: The compound exhibits moderate hydrophobicity due to the non-polar nature of the halogen substituents.

Synthesis of 3-(2-Bromoethyl)-4-chloro-1H-indole

General Synthetic Routes

The synthesis of 3-(2-Bromoethyl)-4-chloro-1H-indole typically involves multi-step organic reactions starting from readily available precursors such as indoles or substituted anilines.

Step 1: Halogenation

Applications

Organic Synthesis

The compound serves as a versatile intermediate for synthesizing complex organic molecules:

  • Used in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to create biaryl systems.

  • Precursor for synthesizing heterocyclic compounds with enhanced biological activity.

Material Science

Halogenated indoles like 3-(2-Bromoethyl)-4-chloro-1H-indole are used in developing organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.

Biological Activities

Although direct studies on 3-(2-Bromoethyl)-4-chloro-1H-indole are scarce, related compounds exhibit diverse biological activities:

  • Antimicrobial Activity: Halogenated indoles have shown efficacy against bacterial and fungal pathogens.

  • Anticancer Properties: Indoles substituted with halogens are known to inhibit cancer cell proliferation by targeting DNA replication enzymes.

  • Enzyme Inhibition: Brominated indoles act as inhibitors of enzymes like monoamine oxidase (MAO), which are implicated in neurological disorders.

Further experimental studies are required to confirm these activities for 3-(2-Bromoethyl)-4-chloro-1H-indole.

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